Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate
Description
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic amino acid ester with a molecular formula of C₁₀H₁₂FNO₃ (calculated based on structural analogs). It features a phenyl ring substituted with a 3-fluoro and 4-methoxy group, coupled with an α-amino ester moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in multicomponent reactions like the Ugi condensation, where it acts as a chiral amine component for synthesizing heterocyclic scaffolds such as thiobenzodiazepines . Its structural attributes—including the electron-withdrawing fluorine atom and electron-donating methoxy group—make it a versatile building block for drug discovery, balancing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12FNO3/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
NAUNFLKLQIEQKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate with key analogs, focusing on substituent effects, stereochemistry, and applications.
Substituent Effects on Reactivity and Bioactivity
Table 1: Structural and Functional Comparison
Key Observations:
- Halogen Position : The target compound’s 3-fluoro group provides meta-directed electronic effects, whereas analogs with 2-bromo-4-fluoro () or 2,6-difluoro () substituents exhibit distinct steric and electronic profiles, impacting reaction yields in multicomponent syntheses .
- Amino Group: The absence of an amino group in Methyl 2-(3-fluoro-4-methylphenyl)acetate () reduces its utility in amide bond formation, a critical step in peptide-like drug candidates.
- Ester Stability : Hydrochloride salts (e.g., AS103310 in ) improve solubility but may require controlled storage conditions (e.g., -20°C for MAPA in ).
Stereochemical and Functional Group Variations
- Stereospecific Analogs: Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate () highlights the importance of chirality in drug design, as enantiomers can exhibit divergent biological activities.
- Ester Modifications : tert-Butyl esters (e.g., in ) offer enhanced steric protection against hydrolysis compared to methyl esters, prolonging half-life in biological systems.
Biological Activity
Methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound features a structural framework that includes an amino group, a methoxy group, and a fluorinated phenyl ring. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. The fluorine atom contributes to the compound's stability and bioavailability by influencing its electronic properties, enhancing its affinity for biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Notably, the compound has shown an IC50 value of approximately 25 µM against MCF-7 breast cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.
- Anticancer Research : In a preclinical trial published in the Journal of Medicinal Chemistry, the compound was tested against various human cancer cell lines. Results showed that it effectively inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which the compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
